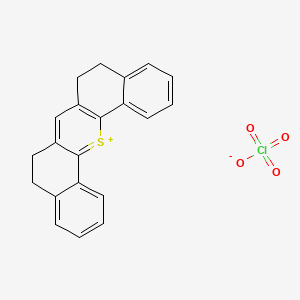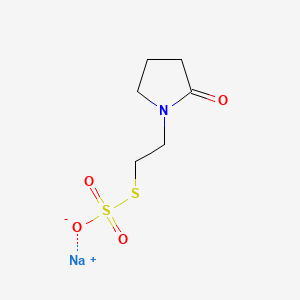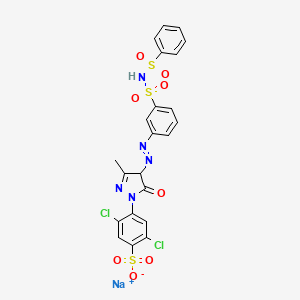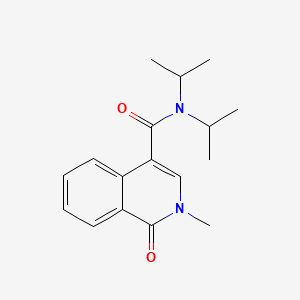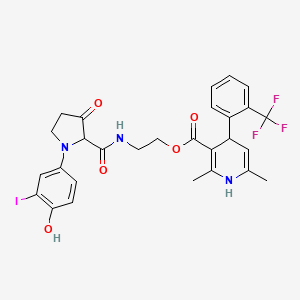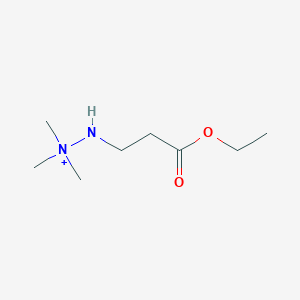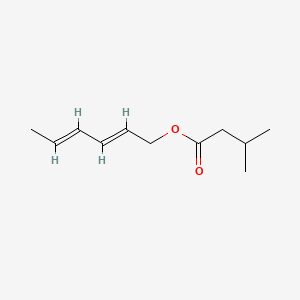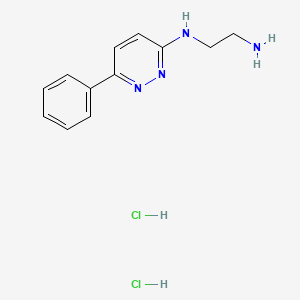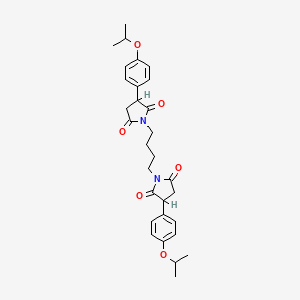
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride: is a chemical compound with a complex structure that includes a chlorophenoxy group, an azepinyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, which is then reacted with an azepinyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
- Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
Uniqueness
Compared to similar compounds, Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride is unique due to its specific structural features, such as the presence of the acetamide group and the monohydrochloride salt form. These features may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
87654-81-7 |
|---|---|
Molecular Formula |
C17H26Cl2N2O2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c18-15-6-8-16(9-7-15)22-14-17(21)19-10-5-13-20-11-3-1-2-4-12-20;/h6-9H,1-5,10-14H2,(H,19,21);1H |
InChI Key |
LTKPJANVAOLDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




